

Fucosterol: Application Notes and Protocols for Cancer Cell Line Studies

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Compound of Interest

Compound Name: *Fucosterol*

Cat. No.: *B1674174*

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Introduction

Fucosterol, a phytosterol predominantly found in marine brown algae, has emerged as a promising bioactive compound with significant potential in cancer research.^{[1][2][3]} Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce apoptosis, trigger cell cycle arrest, and reduce the metastatic potential of various cancer cell lines.^{[1][4][5]} These application notes provide a comprehensive overview of **fucosterol**'s effects on cancer cells, detailed protocols for key experimental assays, and visual representations of the molecular pathways involved, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Anti-proliferative Activity of Fucosterol

The cytotoxic and anti-proliferative effects of **fucosterol** have been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below, highlighting the compound's efficacy.

Table 1: IC₅₀ Values of **Fucosterol** in Human Cancer Cell Lines

Cancer Type	Cell Line	IC50 Value	Reference
Cervical Cancer	HeLa	40 μ M	[4][6]
Lung Cancer	A-549	15 μ M	[1]
Lung Cancer	SK-LU-1	15 μ M	[1]
Ovarian Cancer	ES2	62.4 μ M	[5]
Ovarian Cancer	OV90	51.4 μ M	[5]
Breast Cancer	T47D	27.94 μ g/ml	[7]
Breast Cancer	MCF-7	125 μ M	[4]
Colon Cancer	HT-29	70.41 μ g/ml	[7]
Gastric Cancer	SNU-5	125 μ M	[4]
Prostate Cancer	PC-3	125 μ M	[4]
Pancreatic Cancer	MiaPaca-2	250 μ M	[4]
Leukemia	HL-60	7.8 μ g/mL	[8]

Table 2: Apoptosis Induction in HeLa Cells by **Fucosterol**

Fucosterol Concentration	Percentage of Apoptotic Cells (48h)	Reference
Control (0 μ M)	Baseline	[4]
20 μ M	12.2%	[4]
40 μ M	37%	[4]
80 μ M	62%	[4]

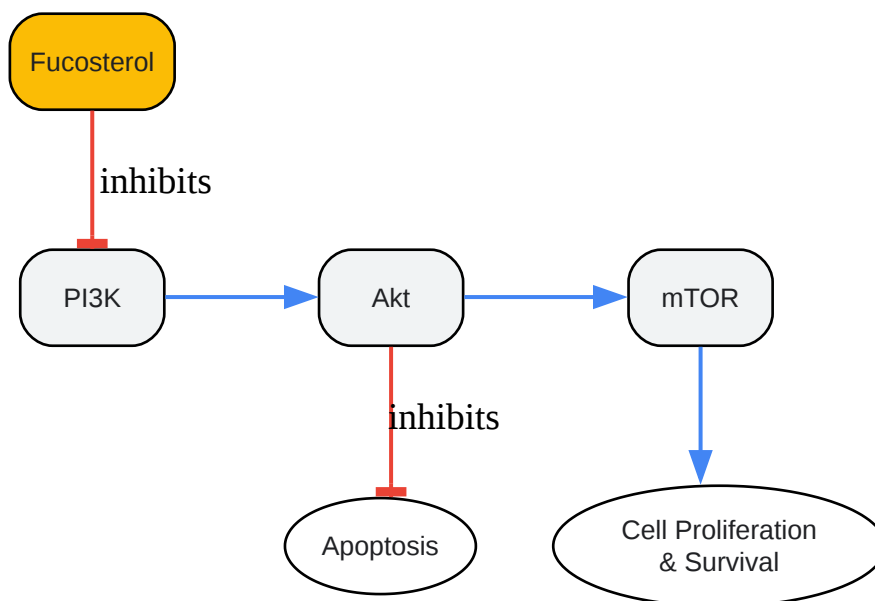
Mechanism of Action: Key Cellular Effects

Fucosterol exerts its anti-cancer effects through a multi-faceted approach targeting critical cellular processes.

- **Induction of Apoptosis:** **Fucosterol** promotes programmed cell death by increasing the production of intracellular Reactive Oxygen Species (ROS), which leads to a reduction in the mitochondrial membrane potential.[4][6] This mitochondrial-mediated pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[1]
- **Cell Cycle Arrest:** Studies have shown that **fucosterol** can arrest the cell cycle at the G2/M checkpoint.[1][4][6] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cdc2, Cyclin A, and Cyclin B1, while upregulating negative regulators like p21 and p27.[1]
- **Inhibition of Metastasis:** **Fucosterol** has been observed to inhibit the migration and invasion of cancer cells, suggesting its potential to suppress metastasis.[1][4]
- **Modulation of Signaling Pathways:** The anti-cancer activities of **fucosterol** are mediated through the modulation of crucial intracellular signaling pathways. It has been shown to downregulate the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) signaling cascades, both of which are central to cancer cell proliferation, survival, and progression.[4][5][6][9][10]

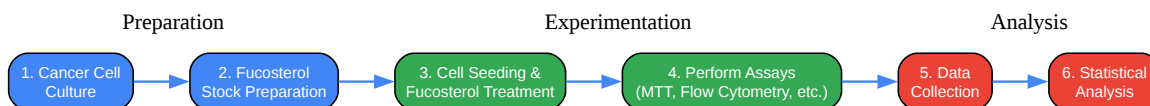
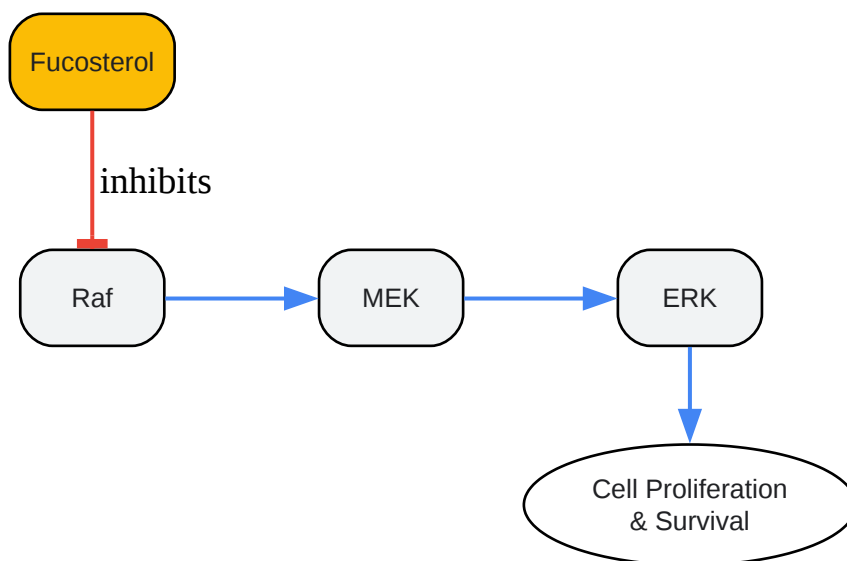
Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **fucosterol** and a typical experimental workflow for its evaluation.



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Caption: **Fucosterol** inhibits the PI3K/Akt/mTOR signaling pathway.



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